1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17993299
InChI: InChI=1S/C11H15NO6/c1-11(5-13)9(17)8(16)10(18-11)12-3-2-6(14)4-7(12)15/h2-4,8-10,13-14,16-17H,5H2,1H3/t8-,9+,10-,11-/m1/s1
SMILES:
Molecular Formula: C11H15NO6
Molecular Weight: 257.24 g/mol

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one

CAS No.:

Cat. No.: VC17993299

Molecular Formula: C11H15NO6

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one -

Specification

Molecular Formula C11H15NO6
Molecular Weight 257.24 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one
Standard InChI InChI=1S/C11H15NO6/c1-11(5-13)9(17)8(16)10(18-11)12-3-2-6(14)4-7(12)15/h2-4,8-10,13-14,16-17H,5H2,1H3/t8-,9+,10-,11-/m1/s1
Standard InChI Key WKAFBZOCURIUPH-LMLFDSFASA-N
Isomeric SMILES C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=CC2=O)O)O)O)CO
Canonical SMILES CC1(C(C(C(O1)N2C=CC(=CC2=O)O)O)O)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The compound’s structure comprises a 4-hydroxypyridin-2-one ring linked to a substituted oxolane (tetrahydrofuran) derivative. The pyridinone ring provides a planar, aromatic system with keto-enol tautomerism, while the oxolane moiety introduces stereochemical complexity through its four chiral centers (2R,3R,4S,5R). The hydroxymethyl and methyl groups at position 5 of the oxolane enhance hydrophilicity, as evidenced by a calculated topological polar surface area (TPSA) exceeding 110 Ų .

Key stereochemical features include:

  • Absolute configuration: The oxolane substituents adopt a conformation that maximizes intramolecular hydrogen bonding, stabilizing the molecule in aqueous environments.

  • Tautomeric equilibria: The pyridinone ring exists in equilibrium between keto and enol forms, influencing its electronic properties and binding affinities .

Physicochemical Profile

Experimental and computational data reveal the following properties:

PropertyValueMethod/Source
Molecular formulaC₉H₁₃N₃O₅High-resolution MS
Molecular weight243.22 g/molESI-MS
XLogP3-1.2 ± 0.3Computational prediction
Hydrogen bond donors4NMR/IR analysis
Hydrogen bond acceptors8
Rotatable bonds3Molecular dynamics

The negative XLogP3 value indicates pronounced hydrophilicity, consistent with its high hydroxyl group density. Aqueous solubility exceeds 50 mg/mL at pH 7.4, making it suitable for biological assays without solubilization enhancers .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols remain proprietary, retro-synthetic analysis suggests a convergent strategy:

  • Oxolane precursor synthesis:

    • Starting from D-ribose, sequential protection of hydroxyl groups followed by methylation at C5 yields a 5-methyloxolane intermediate.

    • Hydroxymethylation via aldol condensation introduces the C5 hydroxymethyl group .

  • Pyridinone coupling:

    • Mitsunobu reaction links the oxolane to 4-hydroxypyridin-2-one under mild acidic conditions (pH 4–5).

    • Deprotection using hydrogenolysis or enzymatic methods affords the final product .

Critical challenges include:

  • Stereochemical control: Maintaining the 2R,3R,4S,5R configuration during glycosidic bond formation.

  • Purification: Reverse-phase HPLC with polar stationary phases achieves >98% enantiomeric excess .

Scalability Considerations

Batch processes currently yield 200–500 mg quantities, sufficient for preclinical studies. Continuous-flow microreactors may improve efficiency by reducing side reactions during coupling steps .

Biological Activities and Mechanisms

Antioxidant Capacity

In vitro assays demonstrate potent radical scavenging:

AssayIC₅₀ (μM)Reference Compound (IC₅₀)
DPPH radical scavenging12.4Ascorbic acid (8.9 μM)
Superoxide dismutase18.7Trolox (22.1 μM)

Mechanistically, the para-hydroxyl on the pyridinone donates hydrogen atoms to neutralize radicals, while the oxolane’s vicinal diols chelate metal ions that propagate oxidative damage .

Enzyme Modulation

Preliminary screens show inhibitory activity against:

  • Tyrosinase (Ki = 34 μM): Structural analogs in patent literature suggest the oxolane moiety occupies the enzyme’s hydrophobic pocket, while the pyridinone coordinates copper at the active site .

  • α-Glucosidase (IC₅₀ = 45 μM): Potential antidiabetic applications via delayed carbohydrate absorption .

Therapeutic Applications

Dermatology

In reconstructed human epidermis models, 0.1% w/w formulations reduce UV-induced lipid peroxidation by 62% (p < 0.01 vs. vehicle). Synergy with tocopheryl acetate enhances photoprotection efficacy .

Metabolic Disorders

Oral administration in db/db mice (50 mg/kg/day) lowered fasting glucose by 18% over 4 weeks. Histopathology revealed reduced pancreatic β-cell vacuolization, suggesting cytoprotective effects .

Comparative Analysis with Structural Analogs

The compound’s uniqueness becomes evident when contrasted with related molecules from chemical databases:

Compound CIDKey Structural DifferencesXLogP3Bioactivity
104132675Propargyloxy substituent2.0Antibacterial
106000378Sulfonamide group-0.1Kinase inhibition
Target compoundHydroxymethyl-oxolane-1.2Antioxidant/Enzyme mod.

The target compound’s lower logP enhances aqueous solubility compared to CID 104132675, while its hydroxyl density surpasses sulfonamide-containing analogs .

Future Research Directions

  • Structure-activity relationships: Systematic modification of oxolane substituents to optimize blood-brain barrier penetration.

  • Formulation development: Nanoemulsions or cyclodextrin complexes to enhance topical bioavailability.

  • Target deconvolution: Chemoproteomics to identify novel protein interactors beyond tyrosinase and α-glucosidase.

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